5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride
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Overview
Description
5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride is a chemical compound with the molecular formula C10H13ClFN. It is a fluorinated derivative of tetrahydronaphthylamine, which is known for its applications in various fields of scientific research and industry. This compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride typically involves the fluorination of tetrahydronaphthylamine. One common method includes the reaction of tetrahydronaphthylamine with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The final product is then purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be reduced to form tetrahydronaphthylamines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Tetrahydronaphthylamines
Substitution: Various substituted naphthalenes depending on the nucleophile used
Scientific Research Applications
5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride
- ®-6-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
- (1R)-5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-1-Ylamine Hydrochloride
Uniqueness
5-Fluoro-1,2,3,4-Tetrahydro-Naphthalen-2-Ylamine Hydrochloride is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom influences the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-3-1-2-7-6-8(12)4-5-9(7)10;/h1-3,8H,4-6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJKMPVYNAZSSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC=C2F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599299 |
Source
|
Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173996-43-5 |
Source
|
Record name | 5-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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